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Introduction
Bromuconazole is a broad-spectrum triazole fungicide valued for its systemic activity against a

wide range of fungal pathogens in crops such as cereals, fruits, and vegetables. As a member

of the demethylation inhibitor (DMI) class of fungicides, its mode of action is the inhibition of

sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.

This technical guide provides an in-depth overview of the discovery, history, chemical

synthesis, mechanism of action, and biological efficacy of bromuconazole, tailored for a

scientific audience.

Discovery and History
Bromuconazole was developed by the French chemical and pharmaceutical company Rhône-

Poulenc. The history of Rhône-Poulenc dates back to the merger of Société Chimique des

Usines du Rhône and Établissements Poulenc Frères in 1928. The agricultural chemical

division of Rhône-Poulenc, which was responsible for the development of fungicides like

bromuconazole, later became part of Aventis CropScience after a merger with Hoechst AG in

1999. Subsequently, this division was acquired by Bayer in 2002.

The development of bromuconazole occurred within the context of extensive research into

azole fungicides, which began to gain prominence in the 1970s and 1980s. Bromuconazole
itself was first reported in 1990 and was first marketed in France in 1992.[1] A key patent for a
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fungicidal composition containing bromuconazole was filed in 1995, indicating its

establishment as a significant active ingredient in crop protection.

Development Timeline

Rhône-Poulenc Era Aventis CropScience Era Bayer CropScience Era

1990: Bromuconazole first reported 1992: First marketed in France 1995: Key patent application for a bromuconazole-containing composition 1999: Rhône-Poulenc Agro becomes part of Aventis CropScience 2002: Aventis CropScience acquired by Bayer

Click to download full resolution via product page

Caption: A timeline of the key milestones in the history of bromuconazole.

Chemical Synthesis
The commercial synthesis of bromuconazole is a multi-step process involving the preparation

of key chemical intermediates. The synthesis results in the formation of 1-[[4-bromo-2-(2,4-

dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole.[1]

Synthesis Workflow
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Caption: A simplified workflow for the chemical synthesis of bromuconazole.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Bromuconazole, like other triazole fungicides, functions as a sterol biosynthesis inhibitor

(SBI). Specifically, it targets and inhibits the enzyme C14-demethylase (also known as CYP51),

a cytochrome P450 enzyme. This enzyme is essential for the conversion of lanosterol to

ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in

mammalian cells.

The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of

toxic methylated sterol precursors in the fungal cell. This disruption of sterol biosynthesis alters

the structure and function of the cell membrane, leading to increased permeability, leakage of

cellular contents, and ultimately, the inhibition of fungal growth.
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Caption: The inhibitory action of bromuconazole on the ergosterol biosynthesis pathway.

Quantitative Data
While specific quantitative data for bromuconazole's efficacy is not widely available in public

literature, the following tables provide a template for the types of data generated during the

development and evaluation of triazole fungicides. The values for other relevant azole

fungicides are included for context.
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Table 1: In Vitro Efficacy (EC50 values in mg/L) of
Various Azole Fungicides against Key Wheat Pathogens

Fungicide
Septoria tritici
(Septoria Leaf
Blotch)

Puccinia striiformis
f. sp. tritici (Yellow
Rust)

Blumeria graminis
f. sp. tritici
(Powdery Mildew)

Tebuconazole 0.1 - 1.0+ ~0.1 0.001 - 0.1

Prothioconazole 0.05 - 0.5 ~0.05 0.01 - 0.5

Epoxiconazole 0.02 - 0.2 ~0.03 0.005 - 0.05

Bromuconazole Data not available Data not available Data not available

Note: EC50 values can vary significantly based on the specific isolate and the year of testing

due to the development of fungicide resistance.

Table 2: Field Efficacy of Triazole Fungicides against
Wheat Diseases (% Disease Control)

Fungicide
Application
Rate (g a.i./ha)

Septoria Leaf
Blotch

Brown Rust
Powdery
Mildew

Tebuconazole 125 - 250 60 - 80% 70 - 90% 80 - 95%

Prothioconazole 100 - 200 70 - 90% 80 - 95% 85 - 98%

Bromuconazole
Data not

available

Data not

available

Data not

available

Data not

available

Note: Field efficacy is influenced by environmental conditions, disease pressure, and

application timing.

Experimental Protocols
Determination of EC50 Values using a Microtiter Plate
Assay
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This protocol is a standard method for determining the in vitro sensitivity of a fungal pathogen

to a fungicide.

Objective: To determine the concentration of bromuconazole that inhibits 50% of the fungal

growth (EC50).

Materials:

96-well microtiter plates

Fungal isolate of interest (e.g., Septoria tritici)

Liquid growth medium (e.g., Potato Dextrose Broth)

Bromuconazole stock solution in a suitable solvent (e.g., DMSO)

Spectrophotometer (plate reader)

Procedure:

Prepare a spore suspension of the fungal isolate and adjust the concentration to a

standardized value (e.g., 1 x 10^4 spores/mL).

Prepare a serial dilution of the bromuconazole stock solution in the liquid growth medium.

The concentration range should span the expected EC50 value.

Add a fixed volume of the fungal spore suspension to each well of the microtiter plate.

Add the different concentrations of the bromuconazole solution to the wells. Include control

wells with no fungicide.

Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g.,

7-10 days).

Measure the optical density (OD) of each well using a spectrophotometer at a suitable

wavelength (e.g., 600 nm) to quantify fungal growth.
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Calculate the percentage of growth inhibition for each fungicide concentration relative to the

control.

Plot the percentage of inhibition against the logarithm of the fungicide concentration and use

a non-linear regression analysis to determine the EC50 value.

C14-Demethylase Inhibition Assay
This assay directly measures the inhibitory effect of bromuconazole on its target enzyme.

Objective: To quantify the inhibition of C14-demethylase activity by bromuconazole.

Materials:

Microsomal fraction containing C14-demethylase from a target fungus (e.g., Candida

albicans)

Radiolabeled substrate (e.g., [3H]lanosterol)

NADPH regenerating system

Bromuconazole solutions of varying concentrations

Scintillation counter

Procedure:

Prepare a reaction mixture containing the microsomal fraction, the NADPH regenerating

system, and the radiolabeled substrate.

Add different concentrations of bromuconazole to the reaction mixtures. Include a control

with no inhibitor.

Initiate the enzymatic reaction by adding the substrate and incubate at an optimal

temperature (e.g., 37°C) for a specific time.

Stop the reaction and extract the sterols.
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Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantify the amount of radiolabeled product formed using a scintillation counter.

Calculate the percentage of inhibition of enzyme activity for each bromuconazole
concentration.

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) from a dose-response curve.

Conclusion
Bromuconazole has a well-established history as a systemic triazole fungicide developed by

Rhône-Poulenc. Its efficacy is derived from its specific inhibition of C14-demethylase, a key

enzyme in the fungal ergosterol biosynthesis pathway. While specific quantitative efficacy data

is not readily available in the public domain, the methodologies for its evaluation are well-

understood and standardized within the field of fungicide research. The continued use of

bromuconazole and other DMI fungicides necessitates ongoing monitoring of fungal

populations for the development of resistance to ensure sustainable disease management in

agriculture.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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